2-(dimethoxymethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(dimethoxymethyl)-1H-imidazole is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Characterization and Computational Study
Research on newly synthesized imidazole derivatives, including studies on their spectroscopic properties and reactivity, provides insights into their potential applications. For instance, spectroscopic methods such as IR, FT-Raman, and NMR have been utilized to characterize these compounds. Computational studies, including density functional theory (DFT) calculations, have been employed to investigate their molecular properties and reactivity. These studies highlight the utility of imidazole derivatives in understanding molecular interactions and reactivity, which can be applied in various fields including material science and pharmaceuticals (Hossain et al., 2018).
Synthesis and Reactivity
Imidazole derivatives have been synthesized through various methods, including solvent-free synthesis pathways. The reactivity of these compounds, studied through experimental and computational approaches, offers insights into their potential applications in chemical synthesis and drug development. For example, the insertion reaction of dimethoxycarbene with imidazole derivatives has been explored, providing a pathway to novel compounds (Mlostoń & Heimgartner, 2010).
Molecular Dynamics Simulations and Molecular Docking
Molecular dynamics (MD) simulations and molecular docking have been used to study the interactions of imidazole derivatives with proteins, revealing their potential as inhibitors for specific enzymes or receptors. This application is crucial in drug discovery, where understanding the interaction between small molecules and biological targets is fundamental (Thomas et al., 2018).
Luminescence Sensing
Imidazole derivatives have also been explored for their luminescence sensing capabilities. Novel metal-organic frameworks based on imidazole dicarboxylate have shown potential in fluorescence sensing, which can be applied in detecting specific chemicals or ions. This research has implications for the development of new sensors and diagnostic tools (Shi et al., 2015).
Corrosion Inhibition
Some imidazole derivatives have been synthesized and evaluated as corrosion inhibitors for metals, demonstrating high efficiency in protecting metal surfaces from corrosion. This application is vital in industries where metal longevity and integrity are critical. The effectiveness of these inhibitors has been assessed through electrochemical methods, highlighting their potential in materials science and engineering (Srivastava et al., 2017).
Properties
IUPAC Name |
2-(dimethoxymethyl)-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-9-6(10-2)5-7-3-4-8-5/h3-4,6H,1-2H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSLAGQNEMWAEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC=CN1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472733 |
Source
|
Record name | 2-(dimethoxymethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112655-19-3 |
Source
|
Record name | 2-(dimethoxymethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.